molecular formula C6H3BrClF2NO B13089159 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol

Cat. No.: B13089159
M. Wt: 258.45 g/mol
InChI Key: BPVRMWDTUHQCSY-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is a heterocyclic compound with the molecular formula C6H3BrClF2NO This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The process typically involves multiple purification steps, including crystallization and chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide and palladium catalysts are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-3-(difluoromethyl)pyridin-2-ol is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H3BrClF2NO

Molecular Weight

258.45 g/mol

IUPAC Name

6-bromo-5-chloro-3-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3BrClF2NO/c7-4-3(8)1-2(5(9)10)6(12)11-4/h1,5H,(H,11,12)

InChI Key

BPVRMWDTUHQCSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Br)C(F)F

Origin of Product

United States

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